![molecular formula C12H11N3S B13178799 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
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Overview
Description
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Cyclization: The intermediate triazole compound undergoes cyclization with a quinoline derivative to form the triazoloquinoline core.
Thiol Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols for substitution reactions.
Catalysts: Metal catalysts or acidic/basic conditions for cyclization reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Molecular Targets: Targets include DNA and various enzymes involved in DNA replication and repair.
Pathways Involved: The compound may induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline core instead of a quinoline core.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Similar structure with a thiol group at the 1-position.
Uniqueness
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific substitution pattern and the presence of both methyl and thiol groups, which contribute to its distinct biological activities and chemical reactivity .
Biological Activity
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving triazole and quinoline derivatives. The general synthetic route includes the condensation of 5,5-dimethyl-1,3-cyclohexanedione with various aromatic amines under acidic conditions. The resulting product is characterized by its thiol functional group, which is crucial for its biological activity.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies indicate that it acts as a DNA intercalator , disrupting the replication process of cancer cells. Its ability to inhibit cell proliferation was assessed using various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 5.4 |
MCF-7 (Breast) | 8.2 |
A549 (Lung) | 7.0 |
The structure-activity relationship (SAR) studies suggest that the presence of the thiol group enhances its interaction with DNA, leading to increased cytotoxicity against these cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has been tested against Gram-positive and Gram-negative bacteria and fungi:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Candida albicans | 10 µg/mL |
These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. The proposed mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic processes in neuronal cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : In a preclinical trial involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Case Study 2 : A study assessing the compound's effects on bacterial infections in rats demonstrated a marked decrease in bacterial load and improved survival rates.
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C12H11N3S/c1-7-3-4-9-8(2)6-11-13-14-12(16)15(11)10(9)5-7/h3-6H,1-2H3,(H,14,16) |
InChI Key |
HJSNTFUNFAINKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C |
Origin of Product |
United States |
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